molecular formula C12H16FN B3376872 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine CAS No. 1247532-68-8

3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine

Cat. No. B3376872
CAS RN: 1247532-68-8
M. Wt: 193.26
InChI Key: SJCTUNNTXXXAGF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions. For instance, the synthesis of a related compound, a fluorinated pyrazole, was performed via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Then, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as single-crystal X-ray diffraction . The structure of the synthesized compound is confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of coordinated complexes with metal ions . These complexes exhibit a reversible association of ions or atoms by weak coordinate covalent bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine include a molecular weight of 165.207, a density of 1.1±0.1 g/cm3, and a boiling point of 241.8±33.0 °C at 760 mmHg .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine . It is also advised to avoid dust formation .

Future Directions

Future research could focus on the potential applications of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine and similar compounds in various fields. For instance, pyrazoles and their derivatives, which are structurally similar to the compound , have been found to have a wide range of biological activities, suggesting potential applications in medicine . Additionally, the synthesis and characterization of new Schiff base ligands and their metal complexes could be an area of future exploration .

properties

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCTUNNTXXXAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 2
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 3
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 4
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 5
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine
Reactant of Route 6
3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine

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